molecular formula C16H26O6 B1667523 Bis-propargyl-PEG6 CAS No. 185378-83-0

Bis-propargyl-PEG6

Cat. No. B1667523
M. Wt: 314.37 g/mol
InChI Key: UDOWAMKIEUIBMU-UHFFFAOYSA-N
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Description

Bis-propargyl-PEG6 is a PEG-based PROTAC linker . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . It can be used to synthesize the polymer linked multimers of guanosine-3’, 5’-cyclic monophosphates .


Synthesis Analysis

Bis-propargyl-PEG6 is used in the synthesis of PROTACs . It can be used to synthesize the polymer linked multimers of guanosine-3’, 5’-cyclic monophosphates . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .


Molecular Structure Analysis

Bis-propargyl-PEG6 is a PEG derivative containing two propargyl groups . The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Chemical Reactions Analysis

Bis-propargyl-PEG6 is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

The molecular weight of Bis-propargyl-PEG6 is 314.37 g/mol . It has a molecular formula of C16H26O6 . It has a topological polar surface area of 55.4 Ų .

Scientific Research Applications

PEGylation of Proteins

Bis-propargyl-PEG6 plays a crucial role in PEGylation, a process enhancing the therapeutic efficacy of protein-based medicines. This is achieved through site-specific PEGylation using a native and accessible disulfide, without damaging the protein's structure or biological activity. This method has been successful in PEGylating peptides, proteins, enzymes, and antibody fragments (Brocchini et al., 2008).

Synthesis of Azobenzene-Containing Linear-Dendritic Diblock Copolymers

Bis-propargyl-PEG6 is instrumental in synthesizing azobenzene-containing linear-dendritic diblock copolymers. These copolymers are significant for applications in photoaddressable materials, exhibiting unique optical and morphological properties (Barrio et al., 2009).

Drug Delivery Enhancement

In the context of drug delivery, bis-propargyl-PEG6 enhances the solubility and cytotoxicity of drugs like paclitaxel. Its conjugation with drugs enables more effective drug delivery, particularly in cancer treatments (Khandare et al., 2006).

Stability Enhancement in Nanocrystals

Bis-propargyl-PEG6-based ligands provide colloidal stability to semiconductor and metallic nanocrystals under extreme conditions. This advancement opens up possibilities for their use in a variety of bio-related studies where stability in extreme pHs, high electrolyte concentrations, and thiol-rich environments is desirable (Stewart et al., 2010).

Development of Linear Multifunctional Poly(ethylene glycol)

The synthesis of linear multifunctional poly(ethylene glycol) using bis-propargyl-PEG6 has significant implications for the development of novel functional polymers in biomedical applications. This process enables the creation of polymers with multiple functional groups, expanding their utility (Liu et al., 2007).

Nanoparticle Theranostics

Bis-propargyl-PEG6 contributes to the development of nanoparticles like Bi-SR-PEG, which are used as theranostic nanoagents for tumor imaging and thermoradiotherapy. These nanoparticles exhibit low toxicity and high X-ray attenuation, highlighting their potential in cancer treatment (Yu et al., 2018).

Safety And Hazards

Bis-propargyl-PEG6 is classified as a flammable liquid (Category 3), H226. It has acute toxicity, both oral (Category 3), H301, and inhalation (Category 3), H331. It has acute toxicity, dermal (Category 2), H310. It causes severe skin burns and eye damage (Category 1B), H314. It may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure (Category 2), H373 .

Future Directions

Bis-propargyl-PEG6 is a promising compound in the field of PROTACs . Its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups opens up new possibilities for the synthesis of complex molecules . Its increasing aqueous solubility derived from the PEG spacer also makes it a valuable tool in the field of drug delivery .

properties

IUPAC Name

3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O6/c1-3-5-17-7-9-19-11-13-21-15-16-22-14-12-20-10-8-18-6-4-2/h1-2H,5-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOWAMKIEUIBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-propargyl-PEG6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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